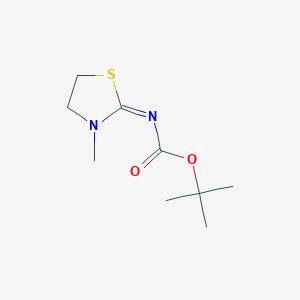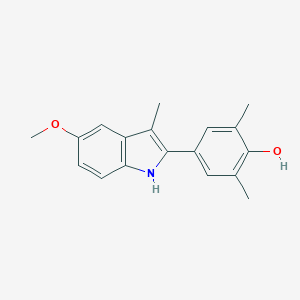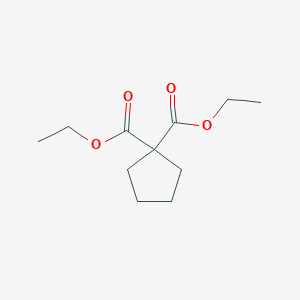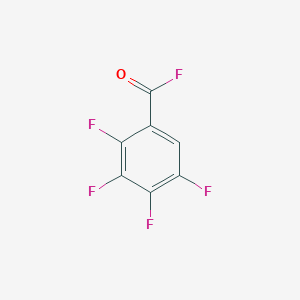
2,3,4,5-tetrafluorobenzoyl Fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4,5-tetrafluorobenzoyl Fluoride (TFBF) is a chemical compound that is widely used in scientific research. It is a fluorinating reagent that is used to introduce fluorine atoms into organic molecules. TFBF is a highly reactive compound that is used in a variety of applications, including medicinal chemistry, organic synthesis, and materials science.
Mecanismo De Acción
2,3,4,5-tetrafluorobenzoyl Fluoride reacts with organic molecules by replacing a hydrogen atom with a fluorine atom. This reaction is known as fluorination. The fluorine atom is highly electronegative, which makes the resulting molecule more stable and less reactive. This makes 2,3,4,5-tetrafluorobenzoyl Fluoride an excellent reagent for introducing fluorine atoms into organic molecules.
Efectos Bioquímicos Y Fisiológicos
2,3,4,5-tetrafluorobenzoyl Fluoride is not used in drug development or for medicinal purposes, so there are no known biochemical or physiological effects associated with its use.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,3,4,5-tetrafluorobenzoyl Fluoride is a highly reactive compound that is easy to handle and use in lab experiments. It is a versatile reagent that can be used in a variety of applications. However, 2,3,4,5-tetrafluorobenzoyl Fluoride is a hazardous chemical that requires careful handling and storage. It can react violently with water and other reactive chemicals, so it should be stored in a cool, dry place away from sources of heat and moisture.
Direcciones Futuras
1. Development of new fluorinating reagents that are less hazardous than 2,3,4,5-tetrafluorobenzoyl Fluoride.
2. Investigation of the use of 2,3,4,5-tetrafluorobenzoyl Fluoride in materials science and nanotechnology.
3. Development of new synthetic methods for 2,3,4,5-tetrafluorobenzoyl Fluoride that are more efficient and cost-effective.
4. Investigation of the use of 2,3,4,5-tetrafluorobenzoyl Fluoride in the synthesis of new drugs and drug delivery systems.
5. Development of new analytical methods for the detection and quantification of 2,3,4,5-tetrafluorobenzoyl Fluoride in complex matrices.
Aplicaciones Científicas De Investigación
2,3,4,5-tetrafluorobenzoyl Fluoride is widely used in scientific research as a fluorinating reagent. It is used to introduce fluorine atoms into organic molecules, which can improve their properties such as stability, solubility, and bioavailability. 2,3,4,5-tetrafluorobenzoyl Fluoride is used in medicinal chemistry to develop new drugs and improve the efficacy of existing drugs. It is also used in organic synthesis to create new materials with unique properties.
Propiedades
Número CAS |
101513-68-2 |
|---|---|
Nombre del producto |
2,3,4,5-tetrafluorobenzoyl Fluoride |
Fórmula molecular |
C7HF5O |
Peso molecular |
196.07 g/mol |
Nombre IUPAC |
2,3,4,5-tetrafluorobenzoyl fluoride |
InChI |
InChI=1S/C7HF5O/c8-3-1-2(7(12)13)4(9)6(11)5(3)10/h1H |
Clave InChI |
ZYEWNAMVVRPNJX-UHFFFAOYSA-N |
SMILES |
C1=C(C(=C(C(=C1F)F)F)F)C(=O)F |
SMILES canónico |
C1=C(C(=C(C(=C1F)F)F)F)C(=O)F |
Sinónimos |
Benzoyl fluoride, 2,3,4,5-tetrafluoro- (9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride](/img/structure/B12610.png)
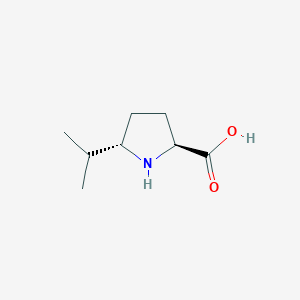

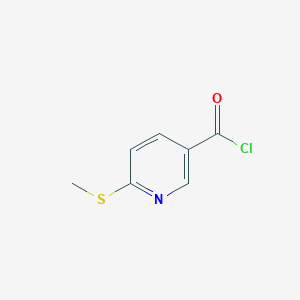
![Methyl (4R)-4-[(5R,8R,9S,10S,13R,14S,17R)-3-[(5R,8R,9S,10R,13R,14S,17R)-17-[(2R)-5-methoxy-5-oxopentan-2-yl]-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-4-yl]-10,13-dimethyl-7,12-dioxo-2,5,6,8,9,11,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B12616.png)
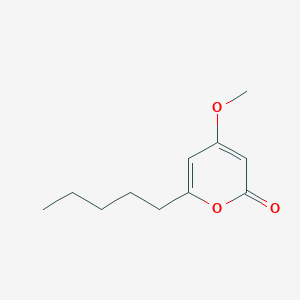
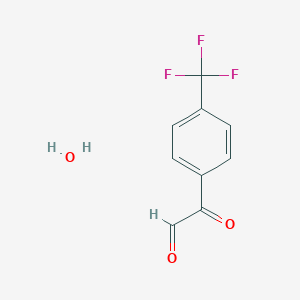
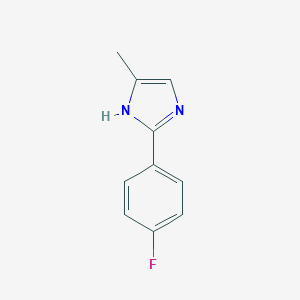
![N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)octadecanamide](/img/structure/B12624.png)
